molecular formula C7H8ClN3O2 B1440142 Methyl 6-chloro-4-hydrazinonicotinate CAS No. 65973-40-2

Methyl 6-chloro-4-hydrazinonicotinate

Cat. No. B1440142
CAS RN: 65973-40-2
M. Wt: 201.61 g/mol
InChI Key: VJNDGPGOEXUBQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 6-chloro-4-hydrazinonicotinate” involves the use of hydrazine hydrate, which is dissolved in methanol and cooled to 0° C. Methyl 4,6-dichloronicotinate is then added .


Molecular Structure Analysis

The molecular formula of “Methyl 6-chloro-4-hydrazinonicotinate” is C7H8ClN3O2 . Its molecular weight is 201.61 .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-4-hydrazinonicotinate” has a molecular weight of 201.61 . Its melting point is between 162 - 164°C .

Mechanism of Action

While the specific mechanism of action for “Methyl 6-chloro-4-hydrazinonicotinate” is not explicitly stated, compounds synthesized from it have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

There is limited information available on the specific safety and hazards of “Methyl 6-chloro-4-hydrazinonicotinate”. It is recommended to handle this compound under the supervision of a technically qualified individual .

properties

IUPAC Name

methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)4-3-10-6(8)2-5(4)11-9/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNDGPGOEXUBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670651
Record name Methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-4-hydrazinonicotinate

CAS RN

65973-40-2
Record name Methyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 20-L 4-necked round-bottom flask was placed methyl 4,6-dichloropyridine-3-carboxylate (1200 g, 5.82 mol), ethanol (10 L), and triethylamine (1182 g, 11.68 mol). NH2NH2.H2O (351 g, 7.02 mol) was then added drop-wise to the reaction mixture at 0° C. The resulting solution was heated to reflux for 1 h. The reaction mixture was cooled to room temperature. The solid was collected by filtration to give methyl 6-chloro-4-hydrazinylnicotinate, which was carried onto the next step without further purification.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
1182 g
Type
reactant
Reaction Step Two
Quantity
351 g
Type
reactant
Reaction Step Three
Quantity
10 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

205 g. of 4,6-dichloro-3-pyridinecarboxylic acid, methyl ester (1 mol.) are dissolved in 1 liter of methanol. The solution is cooled to 0° and 100 g. of hydrazine hydrate are dropped in with stirring. The solution is kept at 0° for 12 hours. The precipitated 6-chloro-4-hydrazino-3-pyridinecarboxylic acid, methyl ester is filtered off and recrystallized from methanol, yield: 175 g. (87%); m.p. 163.3°.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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